molecular formula C14H18F3N3OS3 B2437906 2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide CAS No. 338394-35-7

2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide

Cat. No.: B2437906
CAS No.: 338394-35-7
M. Wt: 397.49
InChI Key: YPDJQTCLARBOBI-UHFFFAOYSA-N
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Description

2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a complex organic compound. Its structure consists of various functional groups including ethylsulfanyl, acetyl, trifluoromethyl, and hydrazinecarbothioamide. Compounds of this nature often exhibit unique reactivities and find applications in diverse fields like medicinal chemistry and industrial processes.

Properties

IUPAC Name

1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3OS3/c1-3-23-12(24-4-2)11(21)19-20-13(22)18-10-7-5-6-9(8-10)14(15,16)17/h5-8,12H,3-4H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDJQTCLARBOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of 2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide involves multi-step synthesis.

  • Step 1: Formation of 2,2-bis(ethylsulfanyl)acetic acid through nucleophilic substitution.

  • Step 2: Coupling with N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide in the presence of a coupling agent like EDCI and a catalyst such as DMAP.

  • Reaction Conditions: Typical conditions include room temperature, inert atmosphere (argon or nitrogen), and specific solvents (e.g., dichloromethane).

Industrial Production Methods: For large-scale synthesis, continuous flow reactors are employed to maintain optimal reaction conditions and high yields.

Types of Reactions:

  • Oxidation: Forms disulfide-linked analogs, influenced by oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction of the acetyl group to alcohol using reagents like LiAlH4.

  • Substitution: Halogenation or alkylation at the phenyl ring with electrophiles under Friedel-Crafts conditions.

Common Reagents and Conditions:

  • Oxidants: H₂O₂, mCPBA.

  • Reductants: LiAlH4, NaBH4.

  • Solvents: THF, DCM.

  • Catalysts: Lewis acids like AlCl3.

Major Products Formed:

  • Disulfide-linked derivatives.

  • Secondary alcohols.

  • Halogenated/aromatic derivatives.

Scientific Research Applications

Research indicates that derivatives of hydrazinecarbothioamides, including the target compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Compounds similar to 2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide have shown effectiveness against various bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's . Preliminary studies suggest that it may have comparable or superior inhibitory effects compared to existing drugs .

Synthetic Chemistry

The synthesis of this compound typically involves multi-step reactions starting from simpler hydrazine derivatives. The synthetic routes often utilize carbodiimide-mediated coupling techniques to achieve high yields .

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound could serve as a lead for developing new therapeutic agents targeting:

  • Antimicrobial Treatments : Its efficacy against resistant bacterial strains positions it as a candidate for antibiotic development.
  • Neuroprotective Drugs : Due to its potential as an AChE inhibitor, it may contribute to therapies aimed at treating Alzheimer's disease .

Agrochemical Applications

The unique properties of the trifluoromethyl group may also lend themselves to applications in agrochemicals, particularly in developing new pesticides or herbicides that require enhanced efficacy and selectivity .

Compound NameActivity TypeIC50 (µM)Notes
RivastigmineAChE Inhibitor30Clinically used drug
Compound AAChE Inhibitor27More potent than Rivastigmine
Compound BBuChE Inhibitor58Moderate inhibition

Case Study Insights

Recent studies have demonstrated that structurally similar compounds exhibit promising results in inhibiting cholinesterase enzymes. For instance, N-Alkyl derivatives have shown IC50 values that suggest they could outperform existing medications .

Mechanism of Action

In biological systems, it inhibits specific enzymes by binding to active sites, disrupting normal function. Pathways involved often include oxidative stress and cellular signaling cascades.

Comparison with Similar Compounds

  • 2-acetyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide

  • bis(ethylsulfanyl)acetic acid derivatives

Biological Activity

The compound 2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a synthetic molecule with significant potential in medicinal chemistry. Its complex structure, characterized by the presence of a hydrazinecarbothioamide moiety and unique functional groups, enhances its biological activity and applications in various fields, including cancer therapy and antimicrobial treatments.

  • Molecular Formula : C₁₄H₁₈F₃N₃OS₃
  • Molecular Weight : Approximately 397.51 g/mol
  • Structural Features :
    • Trifluoromethyl group, which enhances electron-withdrawing properties.
    • Ethylsulfanyl groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Research has demonstrated that derivatives of hydrazinecarbothioamides, including this compound, show promising anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing significant cytotoxic effects.

  • Case Study : A study on thiazole derivatives indicated that compounds with electron-withdrawing groups like trifluoromethyl showed enhanced cytotoxicity against colon carcinoma HCT-15 cells (IC50 values ranging from 1.61 to 1.98 µg/mL) .

Antimicrobial Activity

The trifluoromethyl group is known to improve the pharmacodynamics of compounds, making them effective against a range of bacterial strains.

  • Case Study : In a comparative study, several synthesized pyrazole derivatives containing trifluoromethyl groups were found to be potent against drug-resistant bacteria such as MRSA and Enterococcus faecalis. Compounds exhibited minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR analysis:

Compound NameStructural CharacteristicsBiological Activity
2-Bis(ethylsulfanyl)-N-methyl-1-hydrazinecarbothioamideContains methyl instead of trifluoromethylLess potent due to reduced electron-withdrawing effect
N-(4-trifluoromethylphenyl)-hydrazinecarbothioamideLacks ethylsulfanyl groupsDifferent biological activity profile
1-Hydrazinecarbothioamide derivativesVarying alkyl chainsDiverse reactivity but less stability

The combination of the trifluoromethyl and ethylsulfanyl groups significantly enhances the compound's biological activity compared to similar compounds without these features.

While specific mechanisms for this compound are still under investigation, it is hypothesized that its interaction with biological systems involves:

  • Hydrophobic contacts with target proteins.
  • Electron-withdrawing effects that alter the electronic landscape of the molecule, enhancing binding affinity to biological targets.

Chemical Reactions Analysis

Thioamide Group Reactivity

The thioamide moiety (-CS-NH₂) is prone to:

  • Hydrolysis : Conversion to amides or carboxylic acids under acidic/basic conditions.

  • Alkylation : Reaction with alkylating agents (e.g., alkyl halides) to form thioamides.

  • Cyclization : Participation in ring-forming reactions, such as the formation of triazoles or thiazoles .

Ethylsulfanyl Group Reactivity

The ethylsulfanyl groups (-SCH₂CH₃) may undergo:

  • Oxidation : Conversion to sulfoxides or sulfones.

  • Nucleophilic substitution : Reactions with electrophiles (e.g., halides, acylating agents).

Trifluoromethyl Group Effects

The trifluoromethyl (-CF₃) group enhances:

  • Electron-withdrawing effects : Stabilizing adjacent reactive sites.

  • Lipophilicity : Influencing solubility and bioavailability in biological systems .

Comparative Analysis with Related Compounds

A comparison of structural and reactivity features with analogs is provided below:

Compound Key Structural Features Reactivity Profile
Target compound Bis(ethylsulfanyl)acetyl + CF₃-phenylHigh stability due to EWG/DG balance
2-Bis(ethylsulfanyl)-N-methyl-1-hydrazinecarbothioamideMethyl instead of CF₃-phenylReduced electron-withdrawing effect, lower reactivity
N-(4-CF₃-phenyl)hydrazinecarbothioamideNo ethylsulfanyl groupsDifferent regioselectivity in nucleophilic reactions
1,2,4-Triazole-3-thiones Triazole ring with thione groupProne to cyclocondensation and tautomerism

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide?

  • Methodology : A stepwise coupling approach is recommended. Begin with the condensation of 2,2-bis(ethylsulfanyl)acetic acid with thiosemicarbazide under acidic conditions (e.g., HCl/EtOH), followed by reaction with 3-(trifluoromethyl)aniline. Use coupling agents like HATU or DCC to enhance yield. Purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures product isolation. Monitor reaction progress via TLC or HPLC .
  • Key Considerations : Control reaction temperature (<60°C) to avoid decomposition of the trifluoromethylphenyl moiety. Confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers validate the structural configuration of this compound?

  • Methodology : Combine X-ray crystallography (for solid-state conformation) with spectroscopic techniques. For crystallography, grow single crystals via slow evaporation in DCM/hexane. Compare experimental XRD parameters (e.g., unit cell dimensions, space group) with computational models (DFT) .
  • Advanced Spectroscopy : Use 19^{19}F NMR to confirm the trifluoromethyl group’s electronic environment. IR spectroscopy can validate the thioamide (C=S) and acetyl (C=O) stretches (~1250 cm1^{-1} and ~1680 cm1^{-1}, respectively).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for hydrazinecarbothioamide derivatives?

  • Methodology : Conduct systematic SAR studies by synthesizing analogs with varied substituents (e.g., replacing ethylsulfanyl with methylsulfanyl or altering the phenyl ring’s substituents). Use standardized assays (e.g., enzyme inhibition, cytotoxicity) under controlled conditions (pH, temperature) to minimize variability. Cross-reference results with computational docking studies to identify binding affinity discrepancies .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to distinguish assay-specific artifacts from true biological activity.

Q. How can researchers investigate the electrochemical behavior of this compound for sensor applications?

  • Methodology : Fabricate a carbon nanotube (CNT)-modified electrode, as demonstrated for analogous thioamide derivatives. Use cyclic voltammetry (CV) and square-wave voltammetry (SWV) in buffered solutions (pH 7.4) to study redox peaks. Optimize parameters like scan rate (10–200 mV/s) and electrolyte composition to enhance sensitivity .
  • Detection Limits : Calibrate using standard additions of the compound. Report limits of detection (LOD) via the 3σ/m method, ensuring reproducibility across ≥3 replicates.

Q. What experimental designs assess the environmental fate of this compound?

  • Methodology : Follow the INCHEMBIOL framework ():

  • Abiotic Studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV/visible light, and adsorption coefficients (e.g., KocK_{oc}) using soil samples.
  • Biotic Studies : Conduct microbial degradation assays (OECD 301B) and aquatic toxicity tests (e.g., Daphnia magna LC50_{50}).
    • Data Integration : Use fugacity modeling to predict environmental partitioning and prioritize high-risk compartments (e.g., aquatic systems) .

Methodological Notes

  • Contradiction Management : Replicate studies under identical conditions and share raw datasets via open-access platforms to facilitate meta-analyses.
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., thiosemicarbazide derivatives) and dispose of waste via certified protocols .

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